molecular formula C20H29NO4 B7984512 1-O-tert-butyl 2-O-ethyl 2-benzylpiperidine-1,2-dicarboxylate CAS No. 1089337-91-6

1-O-tert-butyl 2-O-ethyl 2-benzylpiperidine-1,2-dicarboxylate

Cat. No.: B7984512
CAS No.: 1089337-91-6
M. Wt: 347.4 g/mol
InChI Key: WOVMELBQCUWIDY-UHFFFAOYSA-N
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Description

1-O-tert-butyl 2-O-ethyl 2-benzylpiperidine-1,2-dicarboxylate is a complex organic compound with a unique structure that includes a piperidine ring substituted with benzyl, tert-butyl ester, and ethyl ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-tert-butyl 2-O-ethyl 2-benzylpiperidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with benzyl halides, followed by esterification reactions to introduce the tert-butyl and ethyl ester groups. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it more scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-O-tert-butyl 2-O-ethyl 2-benzylpiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-O-tert-butyl 2-O-ethyl 2-benzylpiperidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 2-O-ethyl 2-benzylpiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors in biological systems. The piperidine ring may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-O-tert-butyl 2-O-ethyl 2-benzylpiperidine-1,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of benzyl, tert-butyl ester, and ethyl ester groups makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 2-benzylpiperidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4/c1-5-24-17(22)20(15-16-11-7-6-8-12-16)13-9-10-14-21(20)18(23)25-19(2,3)4/h6-8,11-12H,5,9-10,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVMELBQCUWIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463915
Record name AGN-PC-007RMJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089337-91-6
Record name AGN-PC-007RMJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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